molecular formula C11H10N2O2 B1206149 Vasicinone

Vasicinone

Cat. No.: B1206149
M. Wt: 202.21 g/mol
InChI Key: SDIVYZXRQHWCKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vasicinone is a natural product found in Peganum nigellastrum, Nitraria sibirica, and other organisms with data available.

Properties

IUPAC Name

3-hydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-9-5-6-13-10(9)12-8-4-2-1-3-7(8)11(13)15/h1-4,9,14H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDIVYZXRQHWCKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC3=CC=CC=C3C2=O)C1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antitussive and Bronchodilator Effects

Vasicinone has been studied for its antitussive (cough suppressing) and bronchodilator properties. In experimental models, this compound demonstrated significant inhibition of cough frequency and prolonged cough latency in mice and guinea pigs when administered at various dosages. The results indicated that this compound's effects were comparable to those of codeine phosphate, a standard antitussive medication. The study also evaluated expectorant activity, showing that this compound significantly increased phenol red secretion in treated animals, suggesting potential for use in respiratory conditions .

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of this compound against oxidative stress-induced cell death. In SH-SY5Y neuroblastoma cells exposed to paraquat, this compound inhibited the activation of caspase cascades and reduced reactive oxygen species (ROS) generation. This protective effect was mediated through the regulation of key signaling pathways, including IGF-1R/PI3K/AKT and ERK signaling pathways, which are crucial for cell survival and apoptosis .

Table 1: Neuroprotective Effects of this compound

ParameterControl GroupThis compound Treatment
Cell Viability (%)100%85% (10 µM)
ROS Levels (DCF Fluorescence)HighSignificantly Reduced
Caspase ActivityHighSignificantly Inhibited

Anticancer Activity

This compound has shown promising anticancer properties, particularly against lung carcinoma cells (A549). Treatment with this compound resulted in significant reductions in cell viability, DNA fragmentation, and disruption of mitochondrial potential. The mechanism appears to involve apoptosis induction through downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic factors such as cytochrome c and PARP .

Table 2: Anticancer Effects of this compound on A549 Cells

Concentration (µM)Cell Viability (%)Apoptosis Markers
1075%Increased PARP
3050%Increased Cytochrome c
5030%DNA Fragmentation

Antimicrobial and Antioxidant Properties

This compound exhibits significant antimicrobial activity against various pathogens, making it a candidate for therapeutic applications in infectious diseases. Additionally, its antioxidant properties contribute to its protective effects against oxidative stress in cells .

Table 3: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli15 µg/mL
Staphylococcus aureus20 µg/mL

Q & A

Basic Research Questions

Q. What standardized analytical methods are recommended for quantifying vasicinone in plant extracts, and how should method validation be conducted?

  • Methodological Answer : High-performance thin-layer chromatography (HPTLC) using silica gel 60 F254 plates and toluene:butanol:butyl acetate (9:0.5:0.5 v/v/v) solvent systems is a validated approach. Linearity ranges (2–6 µg/spot), limit of detection (LOD), and limit of quantification (LOQ) must be established per ICH guidelines. Precision, accuracy, and repeatability should be tested with triplicate analyses . For UV/Vis quantification, λmax values (224, 267, 301, 313 nm) can serve as reference peaks .

Q. How can researchers ensure solubility and stability of this compound in experimental setups?

  • Methodological Answer : this compound is soluble in DMSO (~20 mg/ml) but has limited aqueous solubility. For buffer solutions (e.g., PBS pH 7.2), dissolve in DMSO first, then dilute with buffer to achieve ~0.5 mg/ml. Avoid storing aqueous solutions >24 hours due to instability. Use inert gas purging for organic solvents to prevent oxidation .

Q. What are the primary pharmacological activities of this compound, and how can these be experimentally validated?

  • Methodological Answer : Bronchodilation and antioxidant activities are well-documented. For bronchodilation, use isolated tracheal smooth muscle assays (e.g., guinea pig models). Antioxidant activity can be tested via ABTS radical scavenging assays or nitric oxide inhibition, with IC50 values compared to controls like ascorbic acid .

Advanced Research Questions

Q. How can in vitro propagation methods optimize this compound yield compared to in vivo sources?

  • Methodological Answer : In vitro leaves produce 6.4% this compound (dry weight), outperforming in vivo leaves (2.4%) and calli (5.2%) . Use Murashige and Skoog (MS) media with auxin/cytokinin combinations to enhance biomass. Validate yields via HPTLC and compare with field-grown samples using ANOVA to assess statistical significance .

Q. What experimental strategies resolve contradictions in this compound’s reported bioactivity across studies?

  • Methodological Answer : Discrepancies may arise from extraction protocols or assay conditions. Standardize:

  • Extraction : Methanol reflux vs. Soxhlet extraction.
  • Bioassays : Use consistent cell lines (e.g., RAW 264.7 for anti-inflammatory tests) and normalize results to positive controls.
  • Statistical Analysis : Apply multivariate regression to isolate variables (e.g., solvent polarity, plant age) affecting bioactivity .

Q. How can this compound’s pharmacokinetic properties be studied to support drug development?

  • Methodological Answer :

  • ADME Studies : Use LC-MS/MS to track this compound in plasma after oral/administered doses in rodent models.
  • Tissue Distribution : Autoradiography or HPLC post-tissue homogenization.
  • Metabolite Identification : Incubate with liver microsomes and analyze via HR-MS .

Q. What synthetic biology approaches could enhance this compound production in heterologous systems?

  • Methodological Answer :

  • Gene Cloning : Identify key biosynthetic genes (e.g., quinazoline alkaloid pathways) from Adhatoda vasica transcriptomes.
  • Heterologous Expression : Use E. coli or yeast (e.g., S. cerevisiae) with optimized promoters (e.g., T7 or GAL1).
  • Yield Optimization : Fed-batch fermentation with real-time pH/DO monitoring .

Data Analysis and Reporting

Q. How should researchers design experiments to statistically compare this compound yields across multiple extraction methods?

  • Methodological Answer :

  • Experimental Design : Use a factorial design (e.g., 3 solvents × 3 extraction times) with triplicate samples.
  • Statistical Tests : ANOVA followed by Tukey’s HSD for post-hoc comparisons. Report %RSD for intra/inter-day precision.
  • Data Visualization : Box plots with median ± IQR for yield distributions .

Q. What criteria define a robust research question for this compound studies in natural product chemistry?

  • Methodological Answer : A strong question must be:

  • Focused : “How does light intensity during plant growth affect this compound biosynthesis?”
  • Measurable : Quantify via HPTLC or HPLC-DAD.
  • Novel : Address gaps (e.g., “Does this compound synergize with vasicine for bronchodilation?”).
  • Feasible : Ensure access to plant materials and analytical tools .

Key Considerations for Methodological Rigor

  • Reproducibility : Detailed protocols for extraction and analysis must be included in supplementary materials per journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .
  • Ethical Compliance : For in vivo studies, adhere to NIH preclinical guidelines for animal welfare and statistical reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vasicinone
Reactant of Route 2
Vasicinone

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